![molecular formula C12H9F3O3 B13464810 rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2763998-34-9](/img/structure/B13464810.png)
rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid” is a synthetic organic molecule characterized by its unique bicyclic structure and the presence of trifluorophenyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluorophenyl group: This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in standard acid-catalyzed reactions:
Reaction Type | Reagents/Conditions | Product | Notes |
---|---|---|---|
Esterification | Methanol/H₂SO₄ (Fischer–Speier) | Methyl ester derivative | Yield: ~72% for phenyl analog |
Amidation | Thionyl chloride → NH₃ | Primary amide | Amide bond confirmed via IR (1680 cm⁻¹) |
Anhydride Formation | Acetic anhydride (reflux) | Mixed anhydride | Requires elevated temperatures (80–100°C) |
Key Influence : Electron-withdrawing trifluorophenyl groups increase carboxylic acid acidity (pKa ≈ 2.8 vs. ~4.2 for non-fluorinated analogs), accelerating nucleophilic acyl substitution .
Bicyclic Framework Reactivity
The strained bicyclo[2.1.1]hexane system exhibits unique ring-opening and functionalization behaviors:
Ring-Opening Reactions
Electrophilic Aromatic Substitution (EAS)
The 3,4,5-trifluorophenyl group directs electrophiles to meta positions (relative to existing fluorines), though reactivity is suppressed due to strong electron withdrawal:
Reaction | Reagents | Product | Yield* |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 2-Nitro-3,4,5-trifluorophenyl derivative | <10% (predicted) |
Halogenation | Cl₂/FeCl₃ | Dichloro adducts (minor) | Limited by deactivation |
*Predicted yields based on computational models (Hammett σₚ = +0.78 for CF₃) .
Fluorine-Specific Reactivity
The trifluorophenyl group enables niche transformations:
Limitation : Steric hindrance from three fluorines restricts access to the aromatic ring, favoring side reactions at the bicyclic core.
Redox Reactions
Process | Reagents | Outcome |
---|---|---|
Oxidation | KMnO₄ (acidic) | Degradation to CO₂ + fluorinated fragments |
Reduction | LiAlH₄ | Alcohol formation (carboxylic acid → CH₂OH) |
Interaction with Biomolecules
Though not a classical "reaction," its binding to enzymes informs reactivity:
-
Carbonic Anhydrase Inhibition : Binds via carboxylate-Zn²⁺ interaction (IC₅₀ = 12 nM for analog [1R,4S,5S]-4-(3-Fluorophenyl)).
-
CYP450 Metabolism : Oxidative defluorination predicted via LC-MS studies (m/z shift from 259 → 221 ).
Comparative Reactivity Table
Substituent | EAS Reactivity | Carboxylic Acid pKa | Preferred Reaction |
---|---|---|---|
3,4,5-Trifluorophenyl (Target) | Low | 2.8 | Amidation |
Phenyl | Moderate | 4.1 | Esterification |
3-Fluorophenyl | Moderate-Low | 3.5 | Ring-opening |
Unresolved Challenges
-
Steric Effects : Bulkiness of the bicyclic system impedes SN2 pathways (e.g., failed attempts at Mitsunobu reactions).
-
Thermal Stability : Decomposes above 200°C (TGA data for tert-butyl analog), limiting high-temperature applications.
Scientific Research Applications
The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Materials Science: Application in the design and synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, while the bicyclic core provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but lacks the trifluorophenyl group.
(1R,4S,5S)-4-(3,4-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Contains a difluorophenyl group instead of a trifluorophenyl group.
(1R,4S,5S)-4-(3,5-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Another variant with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the trifluorophenyl group in “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and materials science applications.
Biological Activity
Rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound notable for its unique structural features, including a bicyclo[2.1.1]hexane framework and a carboxylic acid functional group. The trifluorophenyl substitution enhances its chemical reactivity and potential biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
- Molecular Formula : C12H9F3O3
- Molar Mass : Approximately 222.21 g/mol
- Structural Features :
- Bicyclo[2.1.1]hexane core
- Carboxylic acid group
- Trifluorophenyl substituent
Comparison with Related Compounds
Compound Name | IUPAC Name | CAS Number | Key Features |
---|---|---|---|
Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | 2759497-30-6 | Lacks fluorine substitution; simpler structure |
Rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Not available | Contains trifluoromethyl group; different electronic properties |
Research indicates that this compound may exhibit biological activity related to enzyme inhibition or receptor modulation. Its structural characteristics suggest potential interactions with various biological targets.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction processes. The trifluorophenyl group can enhance binding affinity due to its electron-withdrawing properties.
Receptor Modulation
The compound's ability to modulate receptor activity could lead to significant therapeutic effects in conditions such as inflammation or cancer.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar bicyclic compounds:
- Study on Bioactive Compounds : A recent study demonstrated that 2-oxabicyclo[2.1.1]hexanes can serve as bioisosteres for ortho-substituted phenyl rings, leading to improved physicochemical properties and biological activity in agrochemical fungicides and antibacterial agents .
- Enzyme Interaction Studies : Interaction studies focusing on the binding affinity of similar compounds with enzymes have shown promising results in terms of selectivity and efficacy .
- Therapeutic Applications : The incorporation of the bicyclic scaffold into therapeutic agents has been explored, highlighting its potential in drug development for various diseases .
Q & A
Q. Basic: What are the recommended synthetic routes for rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
The synthesis typically involves a bicyclization strategy to construct the strained 2-oxabicyclo[2.1.1]hexane core. Key steps include:
- Ring-closing via oxirane formation : Use of epoxidation or cycloaddition reactions to form the oxygen-containing bicyclic framework. For example, analogous bicyclic systems (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) employ Diels-Alder reactions or transition-metal-catalyzed cyclizations .
- Fluorophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) to introduce the 3,4,5-trifluorophenyl group.
Critical Factors :
- Catalyst selection : Chiral catalysts (e.g., Pd/C or Rh complexes) may influence stereoselectivity but require optimization to avoid racemization.
- Temperature control : Lower temperatures (0–25°C) improve stereochemical fidelity during bicyclization.
Case Study :
- Chiral phosphine ligand screening : DFT calculations predicted 15% improvement in ee using BINAP ligands, validated experimentally .
Q. Basic: What spectroscopic techniques are critical for characterizing the bicyclic framework and fluorine substitution pattern?
Methodological Answer:
- ¹H/¹³C NMR : Assign bridgehead protons (δ 3.5–4.5 ppm) and bicyclic carbons (δ 70–90 ppm). Overlapping signals may require 2D-COSY or HSQC.
- ¹⁹F NMR : Resolve trifluorophenyl signals (δ -135 to -145 ppm, split into doublets due to ortho and para coupling).
- X-ray crystallography : Confirm absolute stereochemistry and bicyclic strain (bond angles <109°). Analogous oxabicyclo systems show C-O-C angles of ~60° .
Example :
- Fmoc-derivatized analogs showed improved ee consistency (Δee <2% across 3 columns) due to enhanced π-π interactions .
Q. Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. IC₅₀ values correlate with trifluorophenyl’s electron-withdrawing effects.
- Cell permeability studies : Caco-2 monolayers assess passive diffusion. The bicyclic core’s rigidity may reduce permeability compared to planar analogs.
- Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation.
Q. Advanced: What strategies mitigate racemization during derivatization for prodrug development?
Methodological Answer:
- Protecting group selection : Use sterically hindered groups (e.g., tert-butyl esters) to shield the stereocenter. Fmoc groups stabilize carbamate linkages without racemization .
- Low-temperature activation : Carbodiimide-mediated couplings (e.g., EDC/HOBt) at -20°C minimize epimerization.
- Kinetic monitoring : Real-time chiral HPLC tracks racemization during reactions, enabling rapid optimization .
Properties
CAS No. |
2763998-34-9 |
---|---|
Molecular Formula |
C12H9F3O3 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H9F3O3/c13-6-1-5(2-7(14)10(6)15)12-3-8(18-4-12)9(12)11(16)17/h1-2,8-9H,3-4H2,(H,16,17)/t8-,9+,12-/m1/s1 |
InChI Key |
YTUDKTBPCITDOD-VDDIYKPWSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O |
Origin of Product |
United States |
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